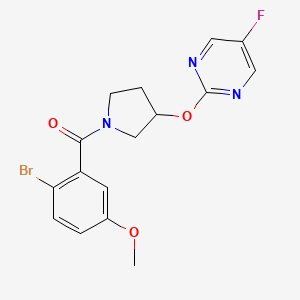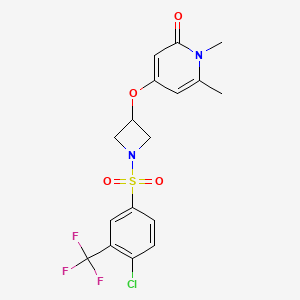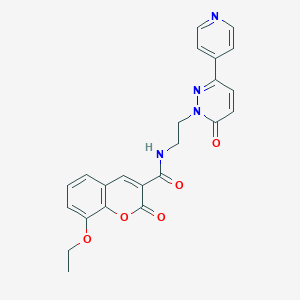![molecular formula C18H25NO B2719142 1-{6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl}-2-phenylbutan-1-one CAS No. 2380061-42-5](/img/structure/B2719142.png)
1-{6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl}-2-phenylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl}-2-phenylbutan-1-one is a synthetic compound that belongs to the class of azaspiro compounds. These compounds are characterized by their unique spirocyclic structure, which imparts distinct chemical and biological properties. The compound has garnered interest in various fields, including medicinal chemistry and drug design, due to its potential therapeutic applications.
Preparation Methods
The synthesis of 1-{6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl}-2-phenylbutan-1-one involves several key steps:
Thermal [2+2] Cycloaddition: The synthesis begins with the thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate (ClO₂S NCO), resulting in the formation of spirocyclic β-lactams.
Reduction of β-lactam Ring: The β-lactam ring is then reduced using alane, producing the desired azaspiro compound.
Industrial production methods typically involve optimizing these reaction conditions to achieve higher yields and purity. The use of catalysts and specific reaction environments can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
1-{6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl}-2-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl}-2-phenylbutan-1-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the design of new therapeutic agents.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl}-2-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to mimic the behavior of piperidine, thereby interacting with similar biological targets. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
1-{6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl}-2-phenylbutan-1-one can be compared with other similar compounds, such as:
2-Azaspiro[3.3]heptane: This compound shares a similar spirocyclic structure but differs in its substitution pattern.
1-Substituted 2-Azaspiro[3.3]heptanes: These compounds have various substituents at the 1-position, which can influence their chemical and biological properties.
Piperidine Derivatives: Piperidine and its derivatives are widely used in medicinal chemistry.
The uniqueness of this compound lies in its distinct spirocyclic structure, which imparts unique chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-(6,6-dimethyl-2-azaspiro[3.3]heptan-2-yl)-2-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c1-4-15(14-8-6-5-7-9-14)16(20)19-12-18(13-19)10-17(2,3)11-18/h5-9,15H,4,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVTVJXQTBKIKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CC3(C2)CC(C3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine trifluoroacetic acid](/img/structure/B2719067.png)
![2-(Phenylmethoxycarbonylamino)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2719070.png)
![2-(4,5-Dimethylthiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2719071.png)
![2-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]oxy}quinoxaline](/img/structure/B2719072.png)
![1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-aminetrihydrochloride](/img/structure/B2719073.png)

![3-((2-Fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2719075.png)
![N-[2-(1H-indol-3-yl)ethyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2719076.png)

![5-[3-(2-Methoxyphenyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2719080.png)
![5-({[(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2719081.png)
